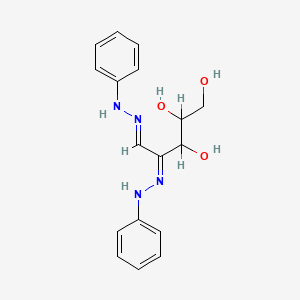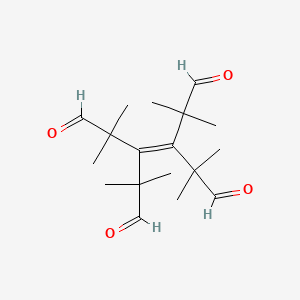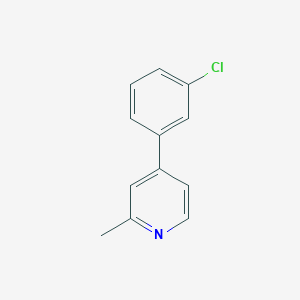
D-Lyxose phenylosazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction between D-Lyxose, a rare sugar, and phenylhydrazine. This compound is part of a broader class of osazones, which are used in carbohydrate chemistry to identify and differentiate between various sugars based on their crystalline structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with phenylhydrazine. The reaction typically requires three moles of phenylhydrazine for every mole of D-Lyxose. The process begins with the formation of a phenylhydrazone, followed by further reaction with additional phenylhydrazine to form the osazone. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and the product crystallizes out of the reaction mixture .
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing crystallization techniques to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions: D-Lyxose phenylosazone primarily undergoes reactions typical of osazones. These include:
Oxidation: The formation of the osazone itself involves an oxidation step where the alpha-carbon of the sugar is oxidized.
Reduction: While not commonly reduced, the phenylhydrazone intermediates can be reduced back to the original sugar under specific conditions.
Substitution: The phenyl groups in the osazone can potentially be substituted under certain conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Phenylhydrazine is the primary reagent used in the formation of osazones.
Reduction: Sodium borohydride or other mild reducing agents can be used to reduce phenylhydrazones.
Substitution: Specific catalysts and conditions would be required for substitution reactions, depending on the desired product.
Major Products Formed: The major product of the reaction between D-Lyxose and phenylhydrazine is this compound. Other minor products may include unreacted D-Lyxose and phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Lyxose phenylosazone is used in carbohydrate chemistry to identify and differentiate between various sugars. The crystalline structure of osazones provides a unique fingerprint that can be used for this purpose .
Biology and Medicine: While this compound itself may not have direct applications in biology and medicine, the study of its formation and properties contributes to a broader understanding of sugar chemistry, which is relevant in various biological processes and medical applications.
Industry: In the food and pharmaceutical industries, understanding the properties and reactions of sugars and their derivatives, such as osazones, is crucial for the development of new products and processes.
Wirkmechanismus
The formation of D-Lyxose phenylosazone involves the reaction of the aldehyde group of D-Lyxose with phenylhydrazine to form a phenylhydrazone. This intermediate then reacts with additional phenylhydrazine to form the osazone. The mechanism involves the oxidation of the alpha-carbon and the formation of a bis-phenylhydrazone structure .
Vergleich Mit ähnlichen Verbindungen
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Uniqueness: D-Lyxose phenylosazone is unique due to the specific structure of D-Lyxose, which differs from other sugars like D-Glucose, D-Mannose, and D-Fructose. This uniqueness is reflected in the crystalline structure of the osazone, which can be used to identify D-Lyxose specifically .
Eigenschaften
CAS-Nummer |
5934-40-7 |
|---|---|
Molekularformel |
C17H20N4O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
InChI-Schlüssel |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)


![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)

![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)




